1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
“1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The compound is in the form of a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound and its analogs has been a subject of research. For instance, a study investigated the relationships between variously substituted benzo7annulen-7-amines and their GluN2B affinity . The 2-Nitro-5,6,8,9-tetrahydrobenzo7annulen-7-one (8) was used as the central building block for the introduction of various substituents at the 2-position and various 7-amino moieties .Molecular Structure Analysis
The IUPAC name of this compound is 1-nitro-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one . The InChI code is 1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 205.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a derivative of the broader class of benzo[7]annulene compounds, which have been a subject of various synthesis and structural analysis studies. For instance, Edder et al. (2019) synthesized a similar compound, (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo [7] annulene, using bromination and characterized it using NMR, FT-IR spectroscopy, and X-ray diffraction. The study highlighted the significance of halogen bonds and hydrogen bonds in the solid-state structure of the molecule (Edder et al., 2019).
Chemical Properties and Potential Applications
The derivatives of this compound are known for their unique chemical properties. Rong et al. (2012) reported an efficient multicomponent reaction for preparing 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles, highlighting these compounds as typical acceptor–donor–acceptor (A–D–A) systems with notable chemical properties (Rong et al., 2012).
Interaction with Biological Systems
Although direct studies on this compound may be limited, research on closely related compounds provides insight into potential interactions with biological systems. For example, da Silva et al. (2017) studied a nitrocompound's interaction with DNA and other substances. The compound, similar in structure to this compound, formed inclusion complexes with substances like β-cyclodextrin, demonstrating its potential in forming stable complexes and its reactivity in certain conditions (da Silva et al., 2017).
Mechanism of Action
While the specific mechanism of action for “1-Nitro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is not mentioned in the search results, a related compound, N-(3-Phenylpropyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine with a 2-NO2, 2-Cl, or 2-OBn group, shows very high GluN2B affinity . This suggests potential neurological applications for these types of compounds.
properties
IUPAC Name |
1-nitro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11-7-2-1-4-8-9(11)5-3-6-10(8)12(14)15/h3,5-6H,1-2,4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZYIODQPTXKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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